molecular formula C20H21ClN2O2S B11118597 2-(benzylsulfanyl)-N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide

Cat. No.: B11118597
M. Wt: 388.9 g/mol
InChI Key: JHBLSTPPAANBOW-CVUHGXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzylsulfanyl group, a chloropropenyl ether, and a hydrazide moiety, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl chloride.

    Hydrazide Formation: The benzylsulfanyl chloride is then reacted with hydrazine hydrate to form benzylsulfanyl hydrazide.

    Aldehyde Condensation: The benzylsulfanyl hydrazide is condensed with 4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}benzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chloropropenyl ether can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of benzylsulfinyl or benzylsulfonyl derivatives.

    Reduction: Formation of benzylsulfanyl amines.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The hydrazide moiety is particularly interesting for its ability to form stable complexes with metal ions, which can be used in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The benzylsulfanyl group could interact with hydrophobic pockets, while the hydrazide moiety could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)benzoic acid
  • 2-(benzylsulfanyl)benzimidazole
  • 2-(benzylsulfanyl)pyrimidine

Uniqueness

Compared to these similar compounds, 2-(benzylsulfanyl)-N’-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]propanehydrazide is unique due to the presence of the chloropropenyl ether and hydrazide moieties. These functional groups provide additional sites for chemical modification and potential biological activity, making it a more versatile and potentially more potent compound for various applications.

Properties

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-[4-[(E)-3-chloroprop-2-enoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C20H21ClN2O2S/c1-16(26-15-18-6-3-2-4-7-18)20(24)23-22-14-17-8-10-19(11-9-17)25-13-5-12-21/h2-12,14,16H,13,15H2,1H3,(H,23,24)/b12-5+,22-14+

InChI Key

JHBLSTPPAANBOW-CVUHGXSPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC/C=C/Cl)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC=CCl)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.